molecular formula C22H19Br2NO3 B13413912 Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel- CAS No. 80845-12-1

Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel-

Cat. No.: B13413912
CAS No.: 80845-12-1
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-WSTZPKSXSA-N
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Description

1S,3S,?R-Deltamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It is widely used in agriculture and public health to control pests and vectors of diseases. The compound is characterized by its chiral configuration, which contributes to its potent insecticidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1S,3S,?R-Deltamethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of 1S,3S,?R-Deltamethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1S,3S,?R-Deltamethrin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different degradation products .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 3-phenoxybenzaldehyde and other degradation products that can affect the insecticidal efficacy of the compound .

Mechanism of Action

1S,3S,?R-Deltamethrin exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The compound also affects chloride ion channels, contributing to its insecticidal activity .

Comparison with Similar Compounds

Uniqueness: 1S,3S,?R-Deltamethrin stands out due to its high efficacy at low doses and its relatively low toxicity to mammals, making it a preferred choice for pest control in both agricultural and public health settings .

Properties

CAS No.

80845-12-1

Molecular Formula

C22H19Br2NO3

Molecular Weight

505.2 g/mol

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1

InChI Key

OWZREIFADZCYQD-WSTZPKSXSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Origin of Product

United States

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